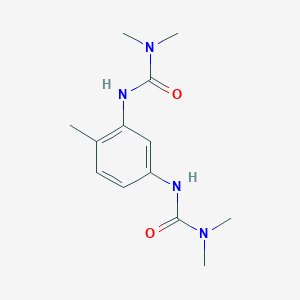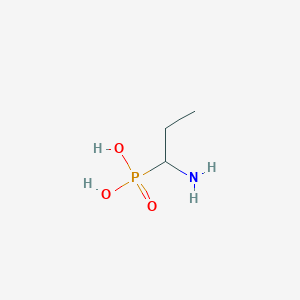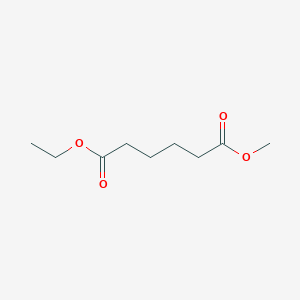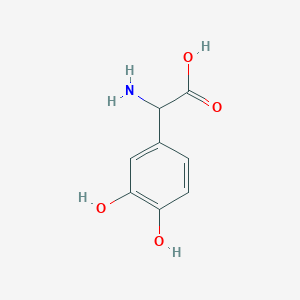
2,4-Dibromo-1-iodobenzene
Vue d'ensemble
Description
2,4-Dibromo-1-iodobenzene is a chemical compound with the molecular formula C6H3Br2I . It is a white to yellow powder or crystals . The compound has a molecular weight of 361.80 g/mol .
Molecular Structure Analysis
The InChI code for 2,4-Dibromo-1-iodobenzene is1S/C6H3Br2I/c7-4-1-2-6(9)5(8)3-4/h1-3H . The compound has a heavy atom count of 9 . The canonical SMILES representation is C1=CC(=C(C=C1Br)Br)I . Physical And Chemical Properties Analysis
2,4-Dibromo-1-iodobenzene has a density of 2.5±0.1 g/cm³ . Its boiling point is 299.1±20.0 °C at 760 mmHg . The compound has a molar refractivity of 54.5±0.3 cm³ . It has no hydrogen bond donors or acceptors , and it has no freely rotating bonds .Applications De Recherche Scientifique
Structural Analysis in Crystallography
Summary of the Application
2,4-Dibromo-1-iodobenzene has been used in the field of crystallography for structural analysis. The crystal and molecular structures of 2,4-dibromo-1-iodo-benzene have been determined by single crystal X-ray diffraction .
Methods of Application
The proximity of two or three large halogen substituents (Br/I) induces only minor distortions of the C-C-Br/I angles (ca. 2°) and the halogen atoms remain in the plane of the molecules . These undistorted structures lead to short intramolecular, sub-van-der-Waals Br-I contacts [in the range 3.465 (4) to 3.530 (4) Å ] .
Results or Outcomes
The results suggest that the peripheral Br-I interactions have an attractive component which alleviates the repulsion out of steric crowding. The influence is associated with an absorption in the visible region and is possibly responsible for the enhanced reactivity of the 1,2-dihalobenzene molecules .
Organic Synthesis
Summary of the Application
2,4-Dibromo-1-iodobenzene has been used in organic synthesis, particularly in the formation of benzyne through the 1,2-diodobenzene photolysis , and in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes .
Methods of Application
Upon photolysis, benzyne and molecular iodine are the ground-state products resulting from a non-adiabatic deactivation, whereas the 2-iodo phenyl radical is produced from the triplet excited state .
Results or Outcomes
The results indicate that benzyne forms via a two-step process involving the elimination of both iodine atoms . The confluence of both funnels at the same conical point sharpens the competition, significantly limiting the organic synthesis of aryne .
Safety And Hazards
Propriétés
IUPAC Name |
2,4-dibromo-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2I/c7-4-1-2-6(9)5(8)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWUUPHBAZERQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541567 | |
| Record name | 2,4-Dibromo-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-1-iodobenzene | |
CAS RN |
19393-94-3 | |
| Record name | 2,4-Dibromo-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzene, 1-methyl-2-[(1-methylethyl)thio]-](/img/structure/B92579.png)






![N,N-Dimethylbenzo[c]cinnolin-1-amine](/img/structure/B92592.png)